3-Amino-8-chloro-6-methylquinoline dihydrochloride
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Overview
Description
3-Amino-8-chloro-6-methylquinoline dihydrochloride is a chemical compound with the molecular formula C10H10Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-chloro-6-methylquinoline dihydrochloride typically involves the chlorination of 6-methylquinoline followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-chloro-6-methylquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline or hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-8-chloro-6-methylquinoline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-8-chloro-6-methylquinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. In medicinal applications, it may interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-8-methoxyquinoline dihydrochloride
- 3-Amino-7-methoxyquinoline dihydrochloride
- 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
- 2-Amino-7-methoxy-3-methylquinoline hydrochloride
Uniqueness
3-Amino-8-chloro-6-methylquinoline dihydrochloride is unique due to the presence of both amino and chloro substituents on the quinoline ring, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H11Cl3N2 |
---|---|
Molecular Weight |
265.6 g/mol |
IUPAC Name |
8-chloro-6-methylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H9ClN2.2ClH/c1-6-2-7-4-8(12)5-13-10(7)9(11)3-6;;/h2-5H,12H2,1H3;2*1H |
InChI Key |
IGMPFTSSLDWWCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)Cl)N.Cl.Cl |
Origin of Product |
United States |
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